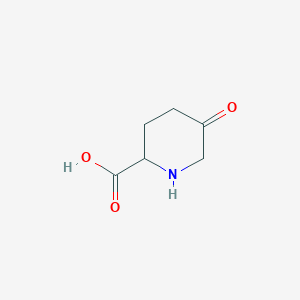

5-Oxopiperidine-2-carboxylic acid

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Drug Discovery

The story of piperidine in drug discovery began with its isolation from pepper (Piper nigrum) in the 19th century. Initially recognized as a simple heterocyclic amine, its true potential unfolded as chemists began to appreciate its structural versatility. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif in a vast array of naturally occurring alkaloids with potent biological activities, such as morphine and quinine.

This natural precedent spurred the synthesis and investigation of a myriad of piperidine derivatives. Early forays in the 20th century saw the incorporation of the piperidine scaffold into synthetic drugs, leading to the development of important classes of therapeutics, including antihistamines, analgesics (like pethidine), and antipsychotics (such as haloperidol). The evolution of piperidine chemistry has been marked by a continuous refinement of synthetic methodologies, enabling precise control over stereochemistry and substitution patterns. This has allowed medicinal chemists to fine-tune the pharmacological properties of piperidine-containing molecules, enhancing their efficacy and reducing side effects. The privileged nature of the piperidine scaffold is evident from its presence in a significant number of FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.

Significance of the 5-Oxopiperidine-2-carboxylic Acid Scaffold in Medicinal Chemistry

The this compound scaffold is a chiral, bifunctional molecule that presents a unique three-dimensional arrangement of chemical functionalities. The presence of a ketone at the 5-position and a carboxylic acid at the 2-position, attached to a piperidine ring, offers several points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries.

The constrained conformation of the piperidine ring, coupled with the stereocenter at the 2-position, allows for the creation of molecules with well-defined spatial orientations. This is crucial for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, or as a handle for further derivatization to modulate properties like solubility and cell permeability. The ketone group provides another site for chemical manipulation, allowing for the introduction of a wide range of substituents.

While direct applications in marketed drugs are not yet established, the scaffold's potential is underscored by its structural similarity to other biologically active piperidine derivatives. The combination of a cyclic amine, a ketone, and a carboxylic acid in a constrained framework makes it a compelling starting point for the design of novel therapeutic agents.

Overview of Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is primarily focused on two key areas: the development of efficient synthetic routes and the exploration of their biological activities.

A recent patent has described a preparation method for (S)-5-oxo piperidine-2-carboxylic acid ester, starting from 5-hydroxymethyl furfural (B47365). nih.gov This method involves a sequence of ring expansion, hydrogenation, oxidation, esterification, and enzymatic resolution, highlighting the ongoing efforts to access this scaffold from readily available starting materials with good stereocontrol. nih.gov

While direct biological data on this compound itself is limited in publicly available literature, research on structurally related compounds provides valuable insights into potential therapeutic applications. For instance, derivatives of the isomeric 6-oxopiperidine-2-carboxylate (B1261032) have been synthesized and evaluated as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com This suggests that the 5-oxo isomer could also be a valuable scaffold for developing modulators of glutamate (B1630785) receptors, which are implicated in a variety of neurological and psychiatric disorders.

The exploration of derivatives of this compound is an active area of research, with the potential to yield novel compounds with a range of biological activities. The strategic modification of the carboxylic acid and ketone functionalities, as well as the piperidine nitrogen, will likely lead to the discovery of new chemical entities with therapeutic potential in areas such as neurodegenerative diseases, pain, and inflammation.

Structure

3D Structure

Properties

IUPAC Name |

5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXRACVAHDTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586278 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789448-80-2 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Oxopiperidine 2 Carboxylic Acid and Its Analogues

Asymmetric Synthesis and Enantioselective Approaches to 5-Oxopiperidine-2-carboxylic Acid

The creation of specific stereoisomers of this compound is crucial for its application in pharmaceuticals, as different enantiomers can exhibit varied biological activities. This section explores the key strategies employed to achieve high stereoselectivity.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. A notable strategy involves the diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid, a related piperidine (B6355638) derivative. This method utilizes a highly diastereoselective epoxidation of a chiral cyclic enamide intermediate as the key step. nih.gov Another approach focuses on the synthesis of 4,5-difluoropipecolic acids, where three of the four potential diastereoisomers were successfully synthesized using deoxyfluorination, navigating a complex series of reactions including neighboring group participation and rearrangements. rsc.org

Furthermore, diastereoselective azidation has been employed in the synthesis of carbapyochelins, introducing an amino group with high diastereoselectivity to create novel bis-α-amino acid proline derivatives. johnshopkins.edu These examples highlight the power of carefully designed reaction sequences to control the stereochemical outcome.

Enzymatic Synthesis and Biocatalysis in this compound Production

While specific examples of enzymatic synthesis for this compound are not extensively detailed in the provided results, the broader field of biocatalysis offers significant potential. Enzymes, with their inherent chirality, are powerful tools for asymmetric synthesis. Their application in the production of chiral piperidines and related structures is an active area of research, promising environmentally friendly and highly selective synthetic routes.

Isolation and Characterization of Stereoisomers and Enantiomers

Once a mixture of stereoisomers is synthesized, their separation and characterization are paramount. Chiral separation techniques are essential for isolating individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method. rsc.org For instance, the enantiomers of various antihistamine drugs have been successfully separated using this technique, with the choice of chiral column and mobile phase being critical for achieving good resolution. rsc.org

For carboxylic acids, derivatization with a chiral agent to form diastereomeric amides allows for their separation on non-chiral stationary phases. nih.gov The absolute configuration of the separated enantiomers can then be determined using techniques like X-ray crystallography. tcichemicals.com Spectroscopic methods, particularly 1H NMR spectroscopy with chiral solvating agents, are also valuable for discriminating between enantiomers and determining their enantiomeric excess. rsc.org

Total Synthesis Routes to this compound Precursors and Analogues

The total synthesis of complex molecules like this compound and its analogues from simpler starting materials is a testament to the power of modern organic chemistry. These multi-step sequences require careful planning and optimization of each reaction.

Multistage Synthetic Schemes and Reaction Condition Optimization

The synthesis of piperidine derivatives often involves multi-step reaction sequences. For example, the preparation of both enantiomers of azetidine-2-carboxylic acid, a related cyclic amino acid, was achieved in five to six steps from inexpensive starting materials, highlighting the efficiency of well-designed synthetic routes. nih.gov

Optimizing reaction conditions is crucial for maximizing yield and purity in each step. This can involve screening different reagents, solvents, temperatures, and catalysts. researchgate.net For instance, in the synthesis of α-ketoamides, various coupling reagents, solvents, and bases were evaluated to identify the most effective conditions. researchgate.net Similarly, in ring-closing metathesis reactions, careful selection of the catalyst and reaction parameters is necessary to suppress side reactions and enhance the yield of the desired cyclic product. nih.gov

A general route to piperidin-2,4-diones involves a Dieckmann cyclization of β-keto esters. ucl.ac.uk An asymmetric approach to these compounds has also been developed using a chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk

Application of Key Organic Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of these syntheses, and a variety of powerful organic reactions are employed for this purpose.

Catalytic Hydrogenation: The reduction of pyridine (B92270) derivatives is a common method for forming the piperidine ring. nih.govgoogle.comorganic-chemistry.org This can be achieved using various catalysts, including cobalt, nickel, ruthenium, rhodium, palladium, and iridium-based systems. nih.govgoogle.com Asymmetric hydrogenation of pyridinium (B92312) salts, often catalyzed by rhodium or iridium complexes with chiral ligands, can produce chiral piperidines with high enantioselectivity. researchgate.netnih.gov

Aza-Diels-Alder Reaction: This cycloaddition reaction, where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing six-membered nitrogen-containing rings. rsc.orgwikipedia.org It can be used to form piperidin-4-ones from the reaction of imines with electron-rich dienes. rsc.org The mechanism can be either concerted or stepwise, with the latter being favored in the presence of a Lewis acid. wikipedia.org

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for forming cyclic structures, including piperidines. acs.org This reaction utilizes a metal catalyst, typically ruthenium-based, to form a double bond within a molecule, leading to ring closure. acs.orgyoutube.com The starting diene can be derived from readily available materials like protected amino acids. acs.org

Intramolecular Cyclization: Various intramolecular cyclization strategies are employed to form the piperidine ring. These include the intramolecular aza-Michael reaction, which has been used to synthesize di- and tri-substituted piperidines. nih.gov Other methods involve the cyclization of haloamines and the palladium-catalyzed intramolecular hydroamination of unactivated alkenes. organic-chemistry.org

Mannich-type Reactions: The Mannich reaction and its variations can be used to construct the piperidine skeleton. For example, a stepwise Mannich-Michael pathway can occur in aza-Diels-Alder reactions under certain conditions. wikipedia.org

Below is a table summarizing some of the key reactions used for piperidine ring formation:

| Reaction | Description | Key Features |

| Catalytic Hydrogenation | Reduction of pyridines or pyridiniums to piperidines. nih.govgoogle.comorganic-chemistry.org | Can be highly stereoselective with chiral catalysts. researchgate.net |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition involving a nitrogen atom. rsc.orgwikipedia.org | Forms substituted piperidines, often with good control over stereochemistry. |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form a cyclic alkene. acs.orgyoutube.com | Tolerant of many functional groups and allows for the synthesis of complex structures. |

| Intramolecular Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. nih.gov | An effective method for constructing enantiomerically enriched N-heterocycles. nih.gov |

Derivatization Strategies for Functionalization of the this compound Core

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules with tailored biological activities. Its inherent functionalities—a secondary amine, a ketone, and a carboxylic acid—provide multiple handles for chemical modification. Derivatization strategies typically focus on two main goals: introducing new substituents to modulate biological interactions and employing protecting groups to facilitate the selective construction of complex molecular architectures.

Introduction of Substituents for Biological Activity Modulation

The modification of the this compound core by introducing diverse substituents has proven to be a fruitful strategy for discovering novel bioactive compounds. Research has particularly focused on introducing heterocyclic moieties, which can engage in specific interactions with biological targets such as enzyme active sites and receptors.

A notable area of investigation involves the synthesis of derivatives targeting the N-methyl-D-aspartate (NMDA) receptor, which is crucial in neuronal communication. A series of 5-substituted piperidine-2-carboxylate derivatives bearing tetrazole rings have been synthesized and evaluated for their pharmacological activity. These compounds were found to act as selective antagonists for NMDA receptors, demonstrating the potential of this scaffold in developing agents for neurological conditions. researchgate.net In one study, the introduction of a 5-phenyltetrazole group at the C-5 position of the piperidine ring resulted in a compound with a confirmed cis configuration that displayed notable affinity for synaptic NMDA receptors. researchgate.net This approach highlights a strategy to develop ligands that can specifically target subtypes of NMDA receptors. researchgate.net

The general synthetic pathway often involves the use of precursors like dimethyl-α,α′-dibromoadipate, which undergoes a series of reactions including cycloaddition to introduce a triazole ring, followed by cyclization to form the piperidine lactam core. researchgate.net This method allows for the generation of a variety of substituted analogues for biological screening.

Table 1: Examples of this compound Derivatives and Their Biological Activity

| Base Scaffold | Substituent Introduced | Resulting Derivative Example | Target/Biological Activity |

|---|---|---|---|

| 6-Oxopiperidine-2-carboxylate (B1261032) | 5-phenyltetrazole | Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate | Selective NMDA receptor antagonist researchgate.net |

Development of Protected this compound Building Blocks for Complex Molecule Synthesis

For the rational synthesis of complex molecules, the selective functionalization of one reactive site on the this compound core in the presence of others is essential. This is achieved by using protecting groups to temporarily mask the reactivity of specific functional groups. The development of stable, protected versions of this compound transforms it into a powerful building block for multi-step syntheses.

The two primary sites requiring protection are the carboxylic acid and the secondary amine.

Carboxylic Acid Protection: The carboxylic acid is commonly protected as an ester, such as a methyl or ethyl ester. This is a routine transformation that allows chemists to perform reactions on the amine or the α-carbon to the ketone without interference from the acidic proton or the nucleophilic carboxylate. For instance, the synthesis of NMDA receptor antagonists made use of a methyl ester (methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate) to facilitate synthesis and purification. researchgate.net

Amine Protection: The secondary amine in the piperidine ring is nucleophilic and can undergo various reactions such as acylation or alkylation. To direct functionalization to other parts of the molecule, the amine is often protected. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The N-Boc protected derivative is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid. thermofisher.com This strategy is fundamental in peptide synthesis and the construction of peptidomimetics, where the controlled coupling of amino acid-like scaffolds is required.

The use of these orthogonally protected building blocks enables a planned and sequential introduction of functionalities, which is critical for constructing complex natural products and pharmaceutical agents.

Table 2: Protecting Groups for this compound Building Blocks

| Functional Group to Protect | Protecting Group | Common Abbreviation | Purpose and Utility |

|---|---|---|---|

| Carboxylic Acid | Methyl Ester | -OMe | Masks acidity; allows reactions at the N-H or α-keto positions. researchgate.net |

| Carboxylic Acid | Ethyl Ester | -OEt | Similar to methyl ester, offers slightly different solubility and reactivity. |

| Secondary Amine | tert-butyloxycarbonyl | Boc | Prevents N-acylation/alkylation; widely used in complex synthesis due to its stability and clean removal. thermofisher.com |

Elucidation of Structure Activity Relationships and Pharmacological Modalities of 5 Oxopiperidine 2 Carboxylic Acid Derivatives

Systematic Structure-Activity Relationship (SAR) Studies of 5-Oxopiperidine-2-carboxylic Acid Analogues

The biological activity of derivatives based on the this compound core is profoundly influenced by the nature and position of various substituents, as well as the stereochemistry of the molecule.

Impact of Substituent Effects on Biological Efficacy

The strategic placement of different chemical groups on the piperidine (B6355638) ring can dramatically alter the biological efficacy of these compounds. Research has shown that even minor changes to a substituent can significantly affect the molecule's interaction with its biological target. mdpi.com For instance, in a series of 4-azaindole-2-piperidine derivatives, the introduction of an unsaturation in the piperidine ring led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org However, further modifications, such as replacing a phenyl amide with an isoxazole (B147169) group, did not yield the expected improvement in potency. dndi.org

The nature of the substituent on the nitrogen atom of the piperidine ring is also a critical determinant of activity. In the context of N-aryl derivatives, the position of substitution on the aryl ring can be crucial. For example, meta-substituted aniline (B41778) derivatives retained activity against T. cruzi, whereas the corresponding para-substituted analogues were found to be inactive. dndi.org

The following table summarizes the impact of various substituents on the biological activity of piperidine-containing compounds:

| Core Scaffold | Substituent | Position | Observed Effect on Biological Activity |

| 4-Azaindole-2-piperidine | Unsaturation in piperidine ring | - | Ten-fold increase in anti-Trypanosoma cruzi activity dndi.org |

| 4-Azaindole-2-piperidine | Isoxazole group (replacing phenyl amide) | - | No significant improvement in potency dndi.org |

| 4-Azaindole-2-piperidine | Methyl group on aniline | meta | Retained activity dndi.org |

| 4-Azaindole-2-piperidine | Methyl group on aniline | para | Inactive dndi.org |

Stereochemical Influence on Pharmacological Profiles

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its pharmacological profile. The this compound scaffold contains at least one chiral center at the C2 position, and additional chiral centers can be introduced through substitution. The different stereoisomers of a compound can exhibit markedly different potencies and efficacies. nih.govcymitquimica.com

For instance, in the case of NMDA receptor antagonists, the (R)-enantiomer of CPP, a piperazine-2-carboxylic acid derivative, is the more active isomer. The molecular structure of (2R,5R)-5-hydroxypiperidine-2-carboxylic acid adopts a chair conformation, which is crucial for its interaction with biological targets. This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to achieve the desired pharmacological effect.

The table below illustrates the significance of stereochemistry in the activity of piperidine and related heterocyclic derivatives:

| Compound | Stereoisomer | Biological Target/Activity | Observation |

| CPP (piperazine-2-carboxylic acid derivative) | (R)-enantiomer | NMDA Receptor Antagonist | More active isomer |

| 5-Hydroxypiperidine-2-carboxylic acid | (2R,5R) | - | Adopts a chair conformation, crucial for biological interaction |

Mechanistic Investigations of Biological Activity of this compound Derivatives

Understanding the mechanism of action of these derivatives at the molecular level is crucial for rational drug design and development. This involves identifying the specific enzymes, receptors, and cellular pathways that these compounds interact with.

Enzyme Inhibition Profiles and Kinetics

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, certain derivatives have been designed and synthesized as inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist at the NMDA receptor. nih.govjohnshopkins.edu The inhibition of DAAO can lead to increased levels of D-serine in the brain, which may have therapeutic benefits in certain neurological disorders. nih.govjohnshopkins.edu

Additionally, related heterocyclic carboxylic acid derivatives have been evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play key roles in the inflammatory pathway. nih.gov The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table provides examples of enzyme inhibition by related carboxylic acid derivatives:

| Compound Class | Target Enzyme | Inhibition Data | Significance |

| Benzo[d]isoxazol-3-ol derivatives | D-amino acid oxidase (DAAO) | Submicromolar IC50 for 5-chloro-benzo[d]isoxazol-3-ol (CBIO) nih.govjohnshopkins.edu | Potential for modulating NMDA receptor activity nih.govjohnshopkins.edu |

| N-hydroxyurea and other derivatives | COX-2 and 5-LOX | Several compounds identified as dual inhibitors nih.gov | Development of anti-inflammatory agents nih.gov |

| Biphenyl carboxylic acids | URAT1 | IC50 values in the micromolar and sub-micromolar range mdpi.com | Treatment of hyperuricemia and gout mdpi.com |

Receptor Binding and Modulation Studies

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, is a key target for many piperidine-2-carboxylic acid derivatives. These compounds can act as antagonists, blocking the receptor's activity. The affinity of these compounds for the NMDA receptor is often determined through radioligand binding assays, and the results are expressed as Ki values (inhibition constants).

For instance, (R)-CPP demonstrates selectivity for NMDA receptors containing the GluN2A subunit, with a Ki value of 0.041 µM. The pharmacological heterogeneity of NMDA receptors is primarily determined by the specific NR2 subunit present in the receptor complex. nih.gov In silico studies have also been employed to predict the binding affinity of novel compounds to their target receptors, aiding in the design of more potent and selective ligands. frontiersin.orgresearchgate.net

The table below summarizes the receptor binding data for some piperidine-related compounds:

| Compound | Receptor Target | Binding Affinity (Ki) | Subunit Selectivity |

| (R)-CPP | NMDA Receptor | 0.041 µM | GluN2A > GluN2B > GluN2C > GluN2D |

Cellular and Molecular Target Identification

Identifying the specific molecular targets of this compound derivatives is a critical step in elucidating their mechanism of action. In silico methods, such as inverse virtual screening, have become valuable tools for predicting potential biological targets. frontiersin.orgresearchgate.net This approach involves screening a library of known protein structures to identify those that are most likely to bind to the compound of interest.

For example, in silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. frontiersin.orgresearchgate.net Subsequent molecular docking and dynamics simulations provided further insights into the stable binding of these compounds to the enzyme. frontiersin.orgresearchgate.net This computational approach can significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation.

Therapeutic Applications and Drug Discovery Potential of this compound Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids. researchgate.netnih.govencyclopedia.pub Its derivatives are integral to over twenty classes of drugs, including those for cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pub The versatility of the piperidine ring allows for the synthesis of compounds with diverse pharmacological activities, such as anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. researchgate.netresearchgate.net

Derivatives of cyclic amino acids are a subject of significant interest in the search for new therapeutic agents. While direct research on the anticancer and antimicrobial properties of this compound is limited in the provided results, extensive studies on the closely related 5-oxopyrrolidine derivatives offer valuable insights into the potential of this chemical class.

Research into 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated their potential as anticancer agents. In one study, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov The conversion of the carboxylic acid to a hydrazone moiety was found to significantly enhance anticancer activity in a structure-dependent manner. nih.gov Specifically, compounds with a free amino group, obtained through modification of an acetamide (B32628) fragment, exhibited the most promising anticancer activity against A549 human lung adenocarcinoma cells, while showing lower cytotoxicity towards non-cancerous cells. nih.gov

Another study focused on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue. mdpi.com The anticancer activity was evaluated against A549 human pulmonary cancer cells. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in this model. mdpi.com The introduction of a 3,5-dichloro-2-hydroxyphenyl substituent to a 5-methyl benzimidazole (B57391) derivative significantly enhanced its anticancer activity, reducing cancer cell viability to 24.5%. mdpi.com

The anticancer potential of piperidine and its alkaloid derivative, piperine, has been noted in various cancer cell lines, including triple-negative breast cancer, ovarian cancer, and lung cancer. frontiersin.org Their mechanisms of action can involve the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and induction of apoptosis through the regulation of Bax and Bcl-2 proteins. frontiersin.org

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound/Derivative Type | Cancer Cell Line | Key Findings | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid hydrazones | A549 (Human Lung Adenocarcinoma) | Conversion to hydrazone greatly improved anticancer activity. nih.gov | nih.gov |

| 5-Oxopyrrolidine derivatives with a free amino group | A549 (Human Lung Adenocarcinoma) | Showed the most potent anticancer activity and lower cytotoxicity to non-cancerous cells. nih.gov | nih.gov |

| 5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Human Lung Adenocarcinoma) | Demonstrated the highest anticancer activity among the tested compounds. mdpi.com | mdpi.com |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | Showed significant anti-proliferative activity with an IC50 value of 1.73 ± 0.27 μg/mL. mdpi.com | mdpi.com |

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds. Derivatives of 5-oxopyrrolidine carboxylic acid have shown promise in this area. A compound bearing a 5-nitrothiophene substituent demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov This suggests that 5-oxopyrrolidine derivatives are a viable scaffold for developing new antimicrobial agents, particularly against Gram-positive pathogens. nih.gov

Similarly, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed significant antibacterial activity. nih.gov Hydrazone derivatives were particularly effective, with a compound featuring a 5-nitrothien-2-yl fragment showing potent activity against several bacterial strains. Another hydrazone with a benzylidene moiety exhibited strong inhibition of S. aureus. nih.gov Furthermore, a 5-nitrothienylhydrazone derivative was effective at disrupting S. aureus and E. coli biofilms. nih.gov

Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have also been explored for their antimycobacterial properties, with some compounds showing high activity against M. tuberculosis. mdpi.com These compounds are believed to act as DNA-damaging agents. mdpi.com

Table 2: Antimicrobial Activity of Selected Carboxylic Acid Derivatives

| Compound/Derivative Type | Target Microorganism(s) | Key Findings | Reference |

| 5-Oxopyrrolidine derivative with 5-nitrothiophene substituent | Multidrug-resistant Staphylococcus aureus | Showed promising and selective antimicrobial activity. nih.gov | nih.gov |

| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a 5-nitrothien-2-yl fragment | Various bacterial strains | Surpassed the control antibiotic cefuroxime (B34974) against most tested strains. nih.gov | nih.gov |

| Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a benzylidene moiety | Staphylococcus aureus | Demonstrated very strong inhibition (3.9 μg/mL). nih.gov | nih.gov |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis and M. smegmatis | Exhibited the most potent activity against both strains. mdpi.com | mdpi.com |

| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Showed good antimicrobial activity against all tested clinical isolates. rjpbcs.com | rjpbcs.com |

Piperidine derivatives are well-established as modulators of the central nervous system. researchgate.net The piperidine structure is a key component in drugs for treating neurodegenerative conditions like Alzheimer's disease. nih.gov The therapeutic potential of A2A adenosine (B11128) receptor (AR) antagonists, which often feature a piperidine or piperazine (B1678402) moiety, is a promising area of research for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. mdpi.com These antagonists have been shown to improve motor dysfunction in preclinical models of Parkinson's disease and may have neuroprotective effects that could slow disease progression. mdpi.com

A series of novel alkoxy-piperidine derivatives have been synthesized and evaluated for their potential as antidepressants, targeting serotonin (B10506) reuptake and various serotonin receptors (5-HT1A, 5-HT7). researchgate.net Certain compounds in this series demonstrated high receptor affinities and were identified as potential antidepressant agents in animal models. researchgate.net

While specific studies on the neuroprotective and CNS modulatory activities of this compound derivatives are not detailed in the provided search results, the broader class of piperidine-containing compounds shows significant potential in this therapeutic area. For instance, analogues of glycyl-L-prolyl-L-glutamic acid (GPE), where the alpha-carboxylic acid of glutamic acid is modified, have been synthesized to investigate their neuroprotective properties. nih.gov

The piperidine scaffold is also implicated in compounds with immunomodulatory and anti-inflammatory effects. researchgate.net The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for inflammatory disorders, and novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized as sEH inhibitors. acgpubs.org One such derivative, a chromone-2-amide decorated with benzyl (B1604629) piperidine, was identified as a lead structure with an IC50 of 1.75 μM. acgpubs.org

The anti-inflammatory potential of various carboxylic acid derivatives has been explored. For example, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and assayed for their anti-inflammatory and analgesic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that the potency of these compounds is related to the steric and hydrogen-bonding properties of their substituents. nih.gov

Although direct evidence for the immunomodulatory and anti-inflammatory roles of this compound derivatives is not available in the provided results, the general class of piperidine derivatives holds promise in the development of new anti-inflammatory therapies.

The piperidine heterocycle is a privileged structure in drug discovery, with its derivatives being investigated across a wide spectrum of diseases. researchgate.netnih.govencyclopedia.pub The continuous exploration of piperidine-based compounds is uncovering new therapeutic opportunities.

Emerging applications include the development of novel multimodal serotonergic compounds for major depressive disorder. researchgate.net Additionally, piperidine derivatives are being investigated as potential treatments for metabolic and cardiovascular diseases through the inhibition of enzymes like soluble epoxide hydrolase. acgpubs.org The development of new synthetic methodologies is also paving the way for the creation of more complex and potent piperidine-based drug candidates. nih.gov The diverse biological activities associated with the piperidine nucleus, including analgesic, antioxidant, and antihistaminic effects, suggest that its derivatives will continue to be a rich source of new therapeutic agents. researchgate.net

Metabolic and Biochemical Pathways Involving 5 Oxopiperidine 2 Carboxylic Acid

Biosynthetic Pathways of 5-Oxopiperidine-2-carboxylic Acid in Biological Systems

The formation of this compound is intrinsically linked to the catabolism of the essential amino acid lysine (B10760008). Deficiencies in this pathway can lead to the accumulation of this and other related metabolites.

The biosynthesis of this compound stems from the lysine degradation pathway. In individuals with a deficiency in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase (also known as antiquitin, encoded by the ALDH7A1 gene), the normal conversion of α-AASA to α-aminoadipic acid is blocked. nih.govpdeonline.org This disruption leads to the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). nih.govpdeonline.org

From these precursors, a minor cytosolic enzymatic pathway is responsible for the formation of this compound. pdeonline.org The process involves an intermediate metabolite, 6-hydroxy-pipecolate (6-OH-PIP), which is formed from P6C. pdeonline.org The subsequent oxidation of the secondary alcohol in 6-OH-PIP results in the formation of this compound (referred to as 6-oxo-PIP in the study). pdeonline.org This compound has also been associated with fermentation processes in Penicillium chrysogenum, where it is formed via the cyclization of alpha-aminoadipic acid. pdeonline.org

The metabolic pathway producing this compound is a branch of the primary lysine catabolism cycle. A deficiency of the ALDH7A1 enzyme disrupts this cycle, causing the build-up of upstream metabolites. nih.govpdeonline.org The accumulating P6C can then be shunted into the alternative pathway, leading to the production and subsequent accumulation of this compound. pdeonline.org This interaction highlights how a blockage in a major amino acid metabolic cycle can trigger alternative, minor pathways, leading to the generation of compounds that can serve as disease-specific biomarkers.

Identification and Validation of this compound as a Biomarker

The unique presence and stability of this compound in certain metabolic disorders have made it a highly valuable biomarker for diagnosis and research.

This compound has been identified and confirmed as a novel and robust biomarker for Pyridoxine-Dependent Epilepsy (PDE) linked to ALDH7A1 gene mutations. nih.govnih.gov In patients with PDE, this compound accumulates in significant amounts in various biological fluids, including blood, plasma, urine, and cerebrospinal fluid (CSF). pdeonline.org Its discovery was a significant advancement because previously used biomarkers for PDE, such as α-AASA and P6C, are notoriously unstable at room temperature, complicating sample handling and newborn screening efforts. pdeonline.org In contrast, this compound demonstrates considerable stability, making it a more reliable diagnostic marker. pdeonline.orgresearchgate.net

While Hyperprolinemia type II is another inborn error of metabolism resulting from a deficiency of Δ-1-pyrroline-5-carboxylate (P5C) dehydrogenase, it is characterized by the accumulation of P5C. nih.govrarediseases.orgorpha.net The primary biomarkers for Hyperprolinemia type II are derived from the spontaneous reaction of P5C with other molecules. nih.gov Although both PDE and Hyperprolinemia type II involve the accumulation of cyclic imino acids, this compound is specifically established as a key biomarker for PDE. researchgate.net

Table 1: Key Biomarkers in Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1)

| Biomarker | Chemical Name | Stability | Diagnostic Utility |

|---|---|---|---|

| This compound (6-oxo-PIP) | This compound | High stability at room temperature. pdeonline.orgresearchgate.net | Novel, specific, and stable biomarker suitable for newborn screening. pdeonline.orgpdeonline.org |

| α-AASA | alpha-Aminoadipic semialdehyde | Unstable at room temperature. pdeonline.org | Diagnostic, but instability poses analytical challenges. pdeonline.org |

| P6C | Δ1-piperideine-6-carboxylate | Unstable at room temperature. pdeonline.org | Diagnostic, but instability poses analytical challenges. pdeonline.org |

| Pipecolic Acid (PIP) | Piperidine-2-carboxylic acid | Stable | Increased in PDE, but lacks specificity. nih.gov |

| 2-OPP | 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid | Stable | A recently discovered biomarker, suitable for newborn screening. nih.govpdeonline.org |

For diagnostic and research applications, accurate measurement of this compound in biological samples is essential. Researchers have developed sensitive and specific analytical methods for its quantification.

A stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for this purpose. pdeonline.org This technique allows for the direct, non-derivatized quantification of the compound in various biological matrices. pdeonline.org The method has proven to be robust and replicable, making it suitable for integration into clinical and newborn screening laboratory workflows. pdeonline.org Studies have demonstrated that this compound can be reliably measured in urine samples stored for up to four months at room temperature, underscoring its exceptional stability and utility as a biomarker. pdeonline.org The ability to quantify this compound in dried blood spots (DBS) and dried urine spots (DUS) further facilitates non-invasive screening and sample collection. researchgate.net

Table 2: Analytical Methods for this compound Quantification

| Analytical Technique | Biological Matrix | Key Advantages |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine, Cerebrospinal Fluid (CSF), Dried Blood Spots (DBS). pdeonline.orgresearchgate.net | High sensitivity and specificity; no derivatization required; suitable for high-throughput screening. pdeonline.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 6-oxo-pipecolate, 6-oxo-PIP, 6-Oxopiperidine-2-carboxylic acid |

| alpha-Aminoadipic semialdehyde | α-AASA |

| Δ1-piperideine-6-carboxylate | P6C |

| alpha-aminoadipic acid | α-AAA |

| 6-hydroxy-pipecolate | 6-OH-PIP |

| Lysine | |

| Pipecolic Acid | PIP |

| 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid | 2-OPP |

Advanced Analytical and Spectroscopic Research Methodologies for 5 Oxopiperidine 2 Carboxylic Acid Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the separation of 5-Oxopiperidine-2-carboxylic acid from complex mixtures and for the critical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are at the forefront of these applications, offering high resolution and sensitivity. Gas Chromatography (GC) also plays a role, particularly following the conversion of the non-volatile amino acid into a more volatile derivative.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of non-volatile compounds like this compound. UPLC, with its use of smaller particle-packed columns, operates at higher pressures to provide faster and more efficient separations compared to traditional HPLC. mdpi.com

For compounds similar in polarity to this compound, such as other amino acids and organic acids, various HPLC and UPLC methods have been developed. A common approach involves reversed-phase (RP) chromatography, often utilizing C18 columns. However, due to the polar nature of this compound, achieving adequate retention on standard RP columns can be challenging. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of a polar aqueous solvent. This setup is particularly advantageous for retaining and separating highly polar compounds. For instance, the analysis of pipecolic acid, a related piperidine (B6355638) carboxylic acid, has been successfully demonstrated using a polymer-based amino column in HILIC mode, which is well-suited for subsequent detection by mass spectrometry. shodex.com

Method development for UPLC analysis of polar compounds often involves careful optimization of the mobile phase composition, including the pH and the type of buffer, to achieve optimal separation and peak shape. mdpi.com

Table 1: Illustrative HPLC/UPLC Methods for Polar Analyte Separation

| Parameter | HPLC Method for Carboxylic Acids | UPLC Method for Polar Compounds |

| Column | Ion-exclusion or Reversed-phase C18 | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Isocratic or gradient elution with acidic buffers (e.g., dilute sulfuric acid, phosphate (B84403) buffer) | Gradient elution with aqueous buffer and organic modifier (e.g., acetonitrile) |

| Detection | UV (for derivatives), Refractive Index, or Mass Spectrometry | UV or Mass Spectrometry |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.2 - 0.6 mL/min |

| Key Advantage | Robust and widely applicable | Faster analysis times and higher resolution |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. Therefore, a crucial prerequisite for GC analysis is its conversion into a volatile and thermally stable derivative. This process, known as derivatization, targets the polar functional groups—the carboxylic acid and the secondary amine.

Common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino group, or silylation, which targets both functional groups simultaneously. For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the resulting volatile compound can be separated and analyzed by GC. The choice of GC column is critical, with moderately polar to polar stationary phases often providing the best resolution for these types of derivatives. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. A GC-MS analysis of a derivatized sample can provide a characteristic fragmentation pattern, aiding in the structural confirmation of the original molecule. ucdavis.edu

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both structural elucidation and quantification, even in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing this compound in complex mixtures. mdpi.com This approach combines the separation capabilities of LC with the specific detection and structural analysis provided by MS/MS. For polar compounds like this compound, HILIC is often the preferred chromatographic method for LC-MS/MS analysis. shodex.com

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by the LC system. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, commonly using electrospray ionization (ESI). The resulting ions are then guided into the mass analyzer. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion or a characteristic fragment of this compound) is selected and then fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification and quantification.

The analysis of other carboxylic acids in biological samples often requires derivatization to enhance their chromatographic retention on reversed-phase columns and to improve their ionization efficiency in the mass spectrometer. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used for this purpose. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the identification of unknown compounds and the confirmation of the identity of known compounds like this compound. The exact mass of (2S)-5-Oxopiperidine-2-carboxylic acid is calculated to be 143.058243149 Da. nih.gov

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can measure masses with accuracies in the low parts-per-million (ppm) range. This high accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. For instance, if an unknown compound is detected in a sample, an accurate mass measurement from HRMS can significantly narrow down the potential molecular formulas, greatly aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of this compound in solution, including its conformation and stereochemistry. Both ¹H and ¹³C NMR are routinely employed.

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the proton on the chiral carbon (C2) would be expected to have a distinct chemical shift. The protons on the piperidine ring would exhibit complex splitting patterns due to coupling with each other. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its signal disappears upon the addition of D₂O. libretexts.org The proton on the nitrogen atom would also have a characteristic chemical shift.

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid would each give rise to a distinct signal in the downfield region of the spectrum (typically >160 ppm). libretexts.org The chemical shifts of the other carbon atoms in the piperidine ring provide further structural information.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | Carboxylic Acid (-COOH) | 10 - 13 | Broad singlet, exchanges with D₂O. libretexts.org |

| ¹H | Amide (-NH-) | 5 - 8 | Broad signal. |

| ¹H | Alpha-proton (-CH(COOH)-) | 3.5 - 4.5 | |

| ¹H | Ring Protons (-CH₂-) | 1.5 - 3.5 | Complex multiplets. |

| ¹³C | Carboxylic Acid Carbonyl (-COOH) | 170 - 185 | |

| ¹³C | Ketone Carbonyl (-C=O) | 200 - 220 | |

| ¹³C | Alpha-carbon (-CH(COOH)-) | 50 - 65 | |

| ¹³C | Ring Carbons (-CH₂-) | 20 - 50 |

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual hydrogen and carbon atoms, respectively.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. Protons adjacent to electronegative atoms or functional groups, such as the carboxylic acid and the ketone, are deshielded and appear at higher chemical shifts (downfield). libretexts.orgchemrevise.org The acidic proton of the carboxylic acid is notably deshielded and typically appears in the 10-12 ppm region as a broad singlet. libretexts.org Protons on the carbon atom alpha to the carboxylic acid are expected to resonate in the 2-3 ppm range. libretexts.org

Carbon NMR (¹³C NMR)

In the ¹³C NMR spectrum, each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 160-185 ppm. libretexts.orgchemrevise.org The ketone carbonyl carbon also shows a characteristic downfield shift. The remaining carbon atoms of the piperidine ring will have chemical shifts that are influenced by their proximity to the nitrogen atom and the carbonyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 - 4.0 | 55 - 60 |

| C3-H₂ | 1.8 - 2.2 | 25 - 35 |

| C4-H₂ | 2.3 - 2.7 | 35 - 45 |

| C6-H₂ | 3.2 - 3.6 | 40 - 50 |

| N-H | 7.5 - 8.5 | - |

| COOH | 10.0 - 12.0 | 170 - 180 |

| C=O (Ketone) | - | 205 - 215 |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for determining the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbon atoms, allowing for the tracing of the carbon skeleton. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is attached to which carbon. sdsu.eduemerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by showing long-range connectivities. sdsu.eduemerypharma.comcolumbia.edu

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred solid-state conformation. nih.gov For chiral molecules like this compound, which possesses a stereocenter at the C2 position, determining the absolute configuration (R or S) is crucial.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms. The absolute configuration can be determined through the anomalous dispersion of X-rays, often quantified by the Flack parameter. nih.gov

Crystallographic studies of similar piperidine derivatives have shown that they often adopt a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions, and X-ray analysis can pinpoint their exact orientation. For instance, in related structures, substituents have been observed to favor the equatorial position to reduce steric hindrance.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.65 |

| b (Å) | 9.72 |

| c (Å) | 7.85 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 736.4 |

| Z | 4 |

Note: This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes only. Actual crystallographic data would be obtained from experimental analysis.

Infrared Ion Spectroscopy (IRIS) and Other Spectroscopic Modalities

Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique that provides vibrational spectra of mass-selected ions. acs.orgnih.govnih.gov This method offers a unique molecular fingerprint that is highly sensitive to the molecule's three-dimensional structure. ru.nl

In an IRIS experiment, ions of this compound are generated, isolated in a mass spectrometer, and then irradiated with an infrared laser. nih.govnih.gov The ions will absorb the IR radiation at specific frequencies corresponding to their vibrational modes, leading to fragmentation. By monitoring the fragmentation as a function of the IR wavelength, a vibrational spectrum is obtained.

This experimental spectrum can then be compared with theoretically computed IR spectra of potential isomers to confirm the structure. acs.orgnih.gov IRIS is particularly powerful for distinguishing between isomers that may be difficult to differentiate using conventional mass spectrometry alone. acs.orgresearchgate.net The technique has been successfully used to identify related metabolites in complex biological samples. nih.govresearchgate.net

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the C=O stretch of the ketone (~1725 cm⁻¹). libretexts.org The exact positions of these bands in the gas phase, as measured by IRIS, provide detailed structural information.

Computational Chemistry and Theoretical Studies on 5 Oxopiperidine 2 Carboxylic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 5-oxopiperidine-2-carboxylic acid or its derivatives, might bind to a biological target, typically a protein or nucleic acid. nih.gov These methods are fundamental in structure-based drug design, helping to elucidate interaction mechanisms and predict binding strength. nih.gov

The prediction of binding affinity is a cornerstone of computational drug discovery, aiming to quantify the strength of the interaction between a ligand and its receptor. nih.gov Pharmacophore modeling, a ligand-based approach, complements this by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. science.govpharmacophorejournal.com

A pharmacophore model can be developed from a set of active molecules, defining the spatial relationships required for interaction with a common target. pharmacophorejournal.com This model then serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophoric features, potentially identifying novel and diverse chemical scaffolds. science.gov For instance, derivatives of 2-amino-adipic acid, a related structure, have been synthesized and shown to act as selective antagonists for N-methyl-D-aspartate (NMDA) receptors, suggesting that the core structure contributes to specific receptor interactions. researchgate.net Computational studies on such compounds would involve generating pharmacophore models to understand the key features responsible for this antagonism.

Analyzing the complexes formed between a protein and a ligand is crucial for understanding the molecular basis of biological activity. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can detect and visualize a wide range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges, within a 3D structural context. nih.gov

The this compound scaffold can be incorporated into larger molecules designed to inhibit specific enzymes. For example, in the context of RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors, a key target in inflammatory diseases, computational analysis has identified specific amino acid residues crucial for binding. mdpi.com A typical analysis would involve docking a library of compounds containing the piperidine (B6355638) scaffold into the kinase's binding site. The resulting poses are then analyzed to identify key interactions. Studies on RIPK1 have highlighted residues such as LEU70, VAL75, ASP156, and LEU157 as forming a critical interaction signature. mdpi.com By ensuring that new designs featuring the this compound scaffold can form favorable interactions with these key residues, researchers can prioritize the synthesis of compounds with a higher likelihood of being active.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These methods provide a detailed understanding of a molecule's properties at the atomic level.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For cyclic structures like the piperidine ring in this compound, this analysis is particularly important. Computer modeling of the related 5-hydroxypiperidine-2-carboxylic acid has been used to assess the flexibility of the heterocyclic scaffold. researchgate.net Such studies reveal that the piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, with specific substituent patterns favoring certain geometries. For example, X-ray crystallography of a derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, confirmed a cis configuration of the piperidine ring, where the substituents are on the same side of the ring. researchgate.net Energy minimization calculations are used to find the most stable conformation (the global energy minimum), which is often the bioactive conformation.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and stability. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comaimspress.com Conversely, a small gap indicates that a molecule is more reactive. mdpi.com These parameters, along with others derived from them, are calculated using DFT methods and provide a quantitative measure of a molecule's electronic characteristics. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations This table outlines theoretical parameters typically calculated to assess molecular reactivity and stability.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and the capacity to donate electrons. mdpi.com |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and the capacity to accept electrons. mdpi.com |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | A large gap implies high kinetic stability and low chemical reactivity. aimspress.com |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. mdpi.com |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This early assessment helps to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. nih.govscienceopen.com Various software platforms and webservers can predict a wide range of properties based on a molecule's 2D structure. africanjournalofbiomedicalresearch.comresearchgate.net

For (2S)-5-Oxopiperidine-2-carboxylic acid, publicly available databases like PubChem provide several computed properties that are relevant for predicting its pharmacokinetic behavior. nih.gov These descriptors help to assess its drug-likeness according to established guidelines, such as Lipinski's Rule of Five.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for (2S)-5-Oxopiperidine-2-carboxylic acid Data sourced from computational predictions available in the PubChem database. nih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 143.14 g/mol | Conforms to Lipinski's rule (< 500), suggesting good potential for absorption. |

| XLogP3 | -2.9 | Indicates high hydrophilicity (low lipophilicity), which may affect membrane permeability. |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's rule (≤ 10). |

| Rotatable Bond Count | 1 | Low number suggests conformational rigidity, which can be favorable for binding. |

Applications of 5 Oxopiperidine 2 Carboxylic Acid in Advanced Materials and Bio Conjugation

Integration into Conformationally Constrained Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of repeating N-(2-aminoethyl)glycine units. nih.govbeilstein-journals.org This neutral polyamide backbone allows PNAs to bind to complementary DNA or RNA sequences with high affinity and specificity, making them powerful tools in diagnostics and therapeutics. nih.gov

A key area of PNA research involves modifying the flexible backbone to create conformationally constrained analogues. researchgate.net This pre-organization of the PNA structure can enhance binding affinity and specificity for target nucleic acids. The rigid cyclic structure of piperidine (B6355638) derivatives makes them excellent candidates for this purpose.

Research has been developed based on using a piperidine-based heterocyclic scaffold for creating these constrained PNAs. Specifically, a scheme for the synthesis of 5-hydroxypiperidine-2-carboxylic acid, a compound closely related to 5-oxopiperidine-2-carboxylic acid, has been developed to serve as a monomeric scaffold for such PNAs. researchgate.net Computer modeling of the resulting "pipPNA" indicates that the heterocyclic scaffold can adopt conformations ranging from flexible to rigid, which is a critical aspect for designing PNAs with specific binding properties. researchgate.net The intention is to use this monomeric heterocyclic scaffold to synthesize conformationally constrained peptide nucleic acids and evaluate their interaction with RNA targets. researchgate.net The incorporation of such cyclic amino acids into the PNA backbone is a strategic approach to improving target selectivity and stability. nih.gov

Role in Polymer and Material Science Research

In the field of polymer science, there is a continuous search for novel monomers that can impart unique properties to materials. This compound, containing both a secondary amine and a carboxylic acid group, is structurally a candidate for step-growth polymerization to form polyamides. britannica.com Polyamides are a major class of engineering plastics known for their strength and durability. rasayanjournal.co.in

The synthesis of polyamides can be achieved through the condensation of molecules that contain both a carboxyl and an amino group. britannica.com While there is extensive research on polyamides derived from other bio-based monomers like 2,5-furandicarboxylic acid, specific studies detailing the polymerization of this compound into high-molecular-weight polymers are not widely documented in the available literature. rsc.orgresearchgate.net

However, its potential as a monomeric building block is recognized by chemical suppliers who categorize it for use in polymer science. The synthesis of polyamides from various amino acids and their derivatives is a well-established field, suggesting that this compound could be used to create novel polyamides with distinct thermal and mechanical properties owing to its cyclic structure. nih.gov

Bioconjugation Strategies with this compound Scaffolds

Bioconjugation involves the linking of molecules to create new complexes with combined or enhanced functionalities. The term "scaffold" in this context refers to a core molecular structure upon which more complex molecules can be built. The rigid piperidine ring of this compound makes it an effective scaffold for the synthesis of complex molecular architectures, including peptidomimetics—molecules that mimic the structure and function of natural peptides.

Research on the closely related compound, 5-oxo-piperazine-2-carboxylic acid, demonstrates this principle. This scaffold has been successfully incorporated into tetrapeptides to study their secondary structures, showing its utility in creating molecules that mimic biological turns and conformations. nih.gov The pipecolic acid nucleus, the parent structure of this compound, is a central component in many biological agents and serves as a precursor for various metabolites. researchgate.net

Furthermore, other heterocyclic carboxylic acids are well-documented as privileged scaffolds for identifying and synthesizing new biologically active substances. mdpi.com For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid, a five-membered ring analogue, have been used as a scaffold to generate a library of compounds with potent antibacterial activity. mdpi.com This approach highlights the potential of using the this compound framework to construct novel molecules for a range of biological and therapeutic applications, leveraging its defined three-dimensional structure to interact specifically with biological targets.

Future Research Directions and Unexplored Avenues for 5 Oxopiperidine 2 Carboxylic Acid

Translational Research and Clinical Implications of 5-Oxopiperidine-2-carboxylic Acid-based Therapeutics

The therapeutic potential of heterocyclic compounds is well-established, and the this compound scaffold represents a promising frontier for translational research. While direct clinical applications of the parent compound are not yet defined, the demonstrated bioactivity of structurally related molecules suggests significant untapped potential. For instance, derivatives of 5-oxopyrrolidine, a five-membered ring analog, have been synthesized and shown to possess promising anticancer and antimicrobial properties. nih.gov Specifically, certain 5-oxopyrrolidine derivatives have exhibited potent activity against lung adenocarcinoma cells and multidrug-resistant Staphylococcus aureus strains. nih.gov

Future research should focus on creating and screening libraries of this compound derivatives for a range of therapeutic areas. Key areas of interest include:

Oncology: Derivatives could be designed as inhibitors of specific enzymes implicated in cancer progression, such as matrix metalloproteinases (MMPs), a strategy that has been explored for 5-oxo-pyrrolidine hydroxamide derivatives. google.com The development of novel quinoline-3-carboxylic acid derivatives has also shown efficacy against breast cancer cell lines, providing a rationale for exploring similar applications for piperidine-based structures. mdpi.com

Infectious Diseases: The search for novel antimicrobial agents is a global health priority. Following the lead of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated potent antibacterial effects, new derivatives of this compound should be evaluated against a panel of clinically relevant pathogens. mdpi.com The antimycobacterial potential seen in quinoxaline-2-carboxylic acid derivatives further supports exploring this avenue. mdpi.com

Translational studies will require moving promising compounds from in vitro assays to preclinical models to evaluate their efficacy, and pharmacokinetic profiles.

Novel Synthetic Routes and Sustainable Chemistry for this compound Production

The advancement of this compound from a laboratory curiosity to a widely used chemical scaffold hinges on the development of efficient, scalable, and sustainable synthetic methods. Current production methods for related compounds can be challenging to implement on an industrial scale, sometimes requiring extremely low temperatures. google.com

Future research in this domain should prioritize several key objectives:

Green Chemistry Principles: A recent patent highlights a method for producing (S)-5-oxo piperidine-2-carboxylic acid ester starting from 5-hydroxymethyl furfural (B47365), a biomass-derived material. google.com This approach, which involves steps like ring expansion and enzyme resolution, is noted for its use of an inexpensive raw material and environmentally friendly conditions, representing a strong step towards sustainability. google.com

Process Optimization: Research into novel routes, such as the synthesis of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid from (S)-2-aminoadipic acid, can reveal new strategies for constructing the piperidine (B6355638) ring. researchgate.net Exploring one-pot syntheses and using milder reagents, as demonstrated in the synthesis of other heterocyclic compounds like oxazolines, could significantly improve efficiency and reduce waste. researchgate.net

Stereoselective Synthesis: The chirality of this compound is critical for its biological interactions. Future synthetic work must focus on developing robust asymmetric methods to produce specific enantiomers with high purity, avoiding costly and inefficient chiral separation steps later in the process.

The table below summarizes potential future synthetic strategies.

Table 1: Future Synthetic Strategies and Goals

| Strategy | Key Objective | Potential Starting Materials | Rationale |

|---|---|---|---|

| Biocatalysis | Improve stereoselectivity and reduce hazardous reagents. | (S)-2-aminoadipic acid researchgate.net | Enzymatic resolutions can provide high enantiomeric purity under mild conditions. |

| Flow Chemistry | Enhance scalability, safety, and process control. | 5-hydroxymethyl furfural google.com | Continuous processing can improve yield and consistency for industrial production. |

| One-Pot Reactions | Increase efficiency and reduce waste. | Glutaldehyde, Amino Alcohols researchgate.netdocumentsdelivered.com | Combining multiple synthetic steps into a single operation simplifies the process. |

| Novel Cyclization Methods | Discover new pathways to the piperidine ring. | Picoline derivatives beilstein-journals.org | Exploring different chemical transformations can lead to more efficient and versatile syntheses. |

Expanding the Biological Target Landscape for this compound Derivatives

While initial therapeutic hypotheses may be based on related structures, a systematic exploration of the biological targets for this compound derivatives is crucial. The structural features of the piperidine ring, which is an electron-deficient aromatic system, facilitate interactions like π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions in enzyme active sites. nih.gov This versatility allows for broad screening against diverse target classes.

Future research should aim to: